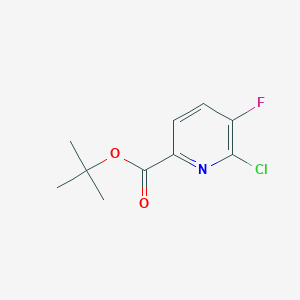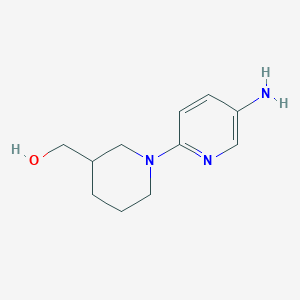
(1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C11H17N3O. It is a heterocyclic compound that contains both a pyridine ring and a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.
Attachment of the Pyridine Ring: The pyridine ring can be attached through coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, Swern oxidation reagents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Medicine:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Industry:
Material Science: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or as a biological probe.
類似化合物との比較
- (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol
- (1-(5-Aminopyridin-4-yl)piperidin-3-yl)methanol
- (1-(5-Aminopyridin-2-yl)piperidin-4-yl)methanol
Uniqueness: (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and hydroxyl groups influences its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
[1-(5-aminopyridin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H17N3O/c12-10-3-4-11(13-6-10)14-5-1-2-9(7-14)8-15/h3-4,6,9,15H,1-2,5,7-8,12H2 |
InChIキー |
MINZLHRDQJFFTR-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


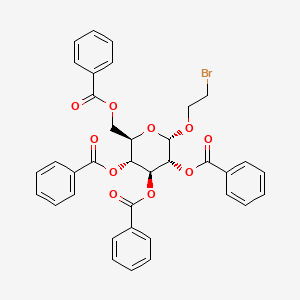
![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
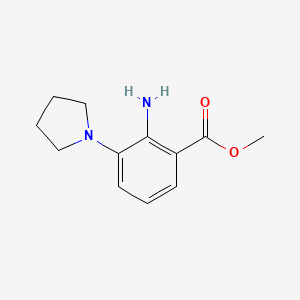
![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14764612.png)

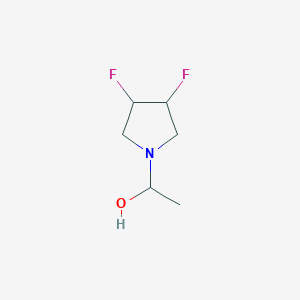
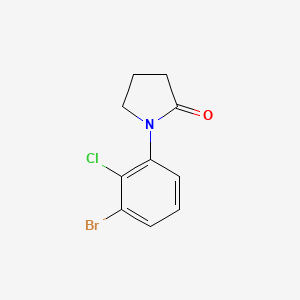
![(2S)-2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B14764640.png)

![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14764659.png)

